octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride
Overview
Description
Octahydro-1H-pyrimido[1,6-a]piperazin-6-one dihydrochloride is a chemical compound with the CAS Number: 2230802-78-3 . It has a molecular weight of 228.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3O.2ClH/c11-7-9-2-1-6-5-8-3-4-10(6)7;;/h6,8H,1-5H2,(H,9,11);2*1H . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Fluorescent Probes for DNA Detection
A study on novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, has shown their potential as DNA-specific fluorescent probes. These compounds, synthesized under microwave heating, exhibited enhanced fluorescence emission intensity when bound to ct-DNA, suggesting their application in bioanalytical chemistry for DNA detection (Perin et al., 2011).
Structural Characterization of Piperazine Derivatives
Research on pyrido[1,2-c]pyrimidine derivatives with piperazine moieties has contributed to the understanding of their structural properties. Solid-state NMR spectroscopy and X-ray diffraction analysis provided insights into the molecular structure, confirming the protonation of the piperazine ring nitrogen and the planar nature of the pyridopyrimidine fragment. This study aids in the design of compounds with selective receptor activity (Pisklak et al., 2008).
Potential Substance P Antagonists
The stereoselective conversion of 2H-1,4-oxazin-2-ones into piperidine-2-carboxamides and related compounds has been investigated for their potential as Substance P antagonists. Detailed NMR studies supported by conformational calculations revealed temperature and solvent dependent equilibrium mixtures, important for designing drugs targeting neuropathic pain and other conditions (Rogiers et al., 2001).
Antiproliferative Activity Against Cancer Cell Lines
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Some compounds showed significant activity, highlighting the potential of these derivatives as anticancer agents (Mallesha et al., 2012).
Antimicrobial Activity of Pyrimidines and Related Derivatives
The synthesis of novel pyrimidines and related derivatives has been explored for their antimicrobial activity. Some compounds exhibited potent broad-spectrum antibacterial activity, providing a foundation for further research into new antimicrobial agents (Al-Turkistani et al., 2011).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
1,2,3,4,7,8,9,9a-octahydropyrazino[1,2-c]pyrimidin-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c11-7-9-2-1-6-5-8-3-4-10(6)7;/h6,8H,1-5H2,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMXWJQDYVAMHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N2C1CNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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